![molecular formula C84H180Si5 B12563730 [Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane) CAS No. 204711-80-8](/img/structure/B12563730.png)
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane) is a complex organosilicon compound known for its unique structural properties. This compound features a central silicon atom bonded to four propane-3,1-diyl groups, each of which is further bonded to trihexylsilane groups. The compound’s intricate structure makes it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane) typically involves multi-step organic reactions. One common method includes the hydrosilylation of alkenes with silanes in the presence of a platinum catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The temperature and pressure conditions are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of [Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane) may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and automated monitoring ensures consistent quality and efficiency. The final product is typically purified through distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The trihexylsilane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Scientific Research Applications
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound’s unique structure allows it to be used in the development of novel biomaterials.
Medicine: Research is ongoing to explore its potential in drug delivery systems and medical imaging.
Industry: It is utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism by which [Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane) exerts its effects is primarily through its ability to form stable bonds with other molecules. The compound’s silicon atom can interact with various molecular targets, facilitating the formation of complex structures. These interactions are crucial in applications such as catalysis, where the compound acts as a catalyst or a catalyst support.
Comparison with Similar Compounds
Similar Compounds
Tetrakis(trimethylsilyl)silane: Another organosilicon compound with a similar tetrahedral structure.
Hexamethyldisilane: A simpler silane derivative with two silicon atoms bonded to methyl groups.
Uniqueness
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane) stands out due to its larger and more complex structure, which provides unique properties such as enhanced stability and reactivity. This makes it particularly valuable in specialized applications where other simpler silanes may not be as effective.
Properties
CAS No. |
204711-80-8 |
|---|---|
Molecular Formula |
C84H180Si5 |
Molecular Weight |
1330.8 g/mol |
IUPAC Name |
tetrakis(3-trihexylsilylpropyl)silane |
InChI |
InChI=1S/C84H180Si5/c1-13-25-37-49-65-85(66-50-38-26-14-2,67-51-39-27-15-3)77-61-81-89(82-62-78-86(68-52-40-28-16-4,69-53-41-29-17-5)70-54-42-30-18-6,83-63-79-87(71-55-43-31-19-7,72-56-44-32-20-8)73-57-45-33-21-9)84-64-80-88(74-58-46-34-22-10,75-59-47-35-23-11)76-60-48-36-24-12/h13-84H2,1-12H3 |
InChI Key |
CUJIIBSBEOGUAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Si](CCCCCC)(CCCCCC)CCC[Si](CCC[Si](CCCCCC)(CCCCCC)CCCCCC)(CCC[Si](CCCCCC)(CCCCCC)CCCCCC)CCC[Si](CCCCCC)(CCCCCC)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


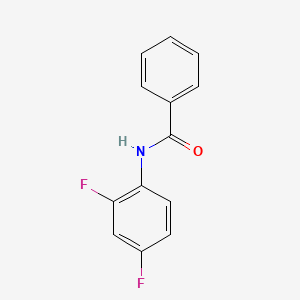
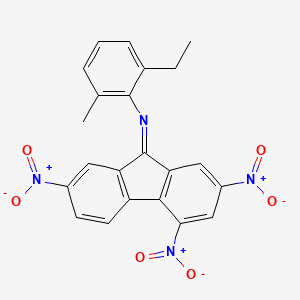
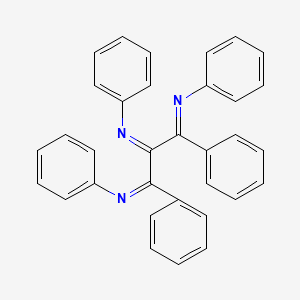
![2-Butynoic acid, 4-[(iodoacetyl)oxy]-, methyl ester](/img/structure/B12563686.png)
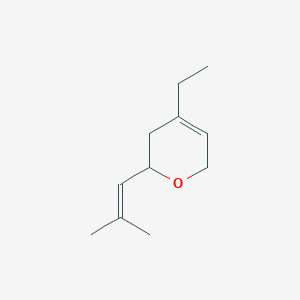
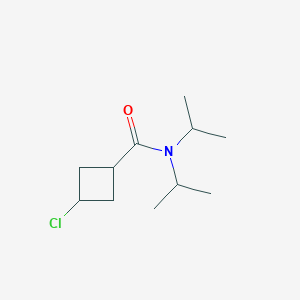
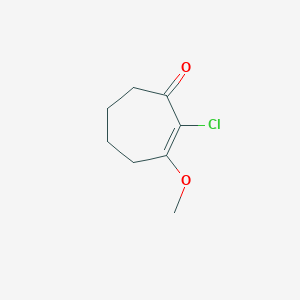
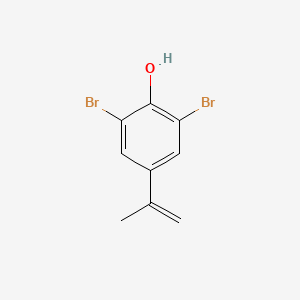
![2-Methyl-3-[(2-methylprop-1-en-1-yl)oxy]but-2-ene](/img/structure/B12563699.png)
![9-[(3-Methylbut-1-en-2-yl)oxy]-9-borabicyclo[3.3.1]nonane](/img/structure/B12563702.png)
![Silane, [2-(phenylmethylene)-1,3-propanediyl]bis[trimethyl-](/img/structure/B12563709.png)
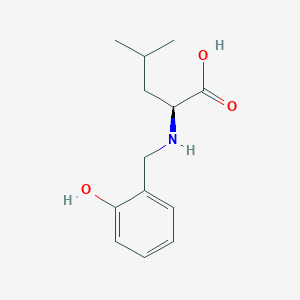
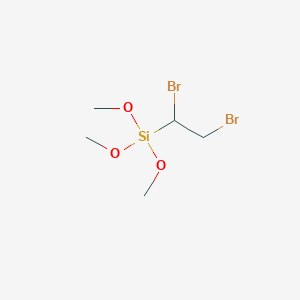
![2,4-Diazabicyclo[4.2.0]octa-1,3,5-triene, 3,5-diphenyl-](/img/structure/B12563724.png)
